molecular formula C8H12N2O3 B2428254 Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate CAS No. 2059975-36-7

Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate

Cat. No.: B2428254
CAS No.: 2059975-36-7
M. Wt: 184.195
InChI Key: SESXIRNCDUVPPY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in pharmaceuticals, organic synthesis, and materials science. The presence of both amino and ester functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with ethylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated oxazole compounds.

Scientific Research Applications

Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
  • Ethyl 2-aminooxazole-4-carboxylate

Uniqueness

Ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate is unique due to the presence of the ethyl group at the 4-position of the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESXIRNCDUVPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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